Trihydroxycoprostanoic acid

Description

Contextualization within Steroid and Bile Acid Biochemistry

The synthesis of bile acids from cholesterol is a multi-step enzymatic process that primarily occurs in the liver. frontiersin.org This conversion involves modifications to the steroid nucleus and the oxidative cleavage of the cholesterol side chain. nih.govnih.gov There are two main pathways for bile acid synthesis: the "classic" or "neutral" pathway, which is initiated by cholesterol 7α-hydroxylase (CYP7A1), and the "alternative" or "acidic" pathway, which begins with the 27-hydroxylation of cholesterol by sterol 27-hydroxylase (CYP27A1). wjgnet.comnih.govnih.gov

Trihydroxycoprostanoic acid emerges as a key intermediate in these pathways. In the acidic pathway, the oxidation of the cholesterol side chain precedes modifications to the steroid ring. wjgnet.com The products of this initial oxidation, including 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), are then further processed to form the primary bile acids, cholic acid and chenodeoxycholic acid. wjgnet.com The conversion of THCA to cholic acid involves the shortening of its side chain through a process of peroxisomal β-oxidation. vulcanchem.com This critical step underscores the importance of peroxisomes in bile acid synthesis. nih.gov

Overview of this compound as a Central Metabolite

This compound's role as a central metabolite is highlighted by its position as a precursor to the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govvulcanchem.com The transformation of cholesterol into these primary bile acids is a cornerstone of lipid metabolism. researchgate.netwikipedia.org Cholic acid and chenodeoxycholic acid are conjugated with glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the bile. researchgate.netwikipedia.org These conjugated bile acids act as powerful detergents in the intestine, emulsifying dietary fats to facilitate their digestion and absorption. hmdb.cawikipedia.org

The conversion of THCA to mature C24 bile acids requires a series of enzymatic reactions within the peroxisomes. vulcanchem.comportlandpress.com The C27 bile acid intermediates, such as THCA, are first activated to their CoA-thioesters. wjgnet.comportlandpress.com These activated compounds are then transported into the peroxisomes for side-chain shortening. portlandpress.com This process is essential for producing the final C24 bile acids. portlandpress.com

The importance of this metabolic step is evident in certain genetic disorders where peroxisomal function is impaired. In conditions like Zellweger syndrome, a peroxisomal biogenesis disorder, the oxidation of THCA is deficient. nih.govhmdb.ca This leads to an accumulation of THCA and other bile acid intermediates in the blood and urine, while the levels of cholic acid and chenodeoxycholic acid are significantly reduced. nih.govebi.ac.uk This biochemical profile makes the measurement of THCA a valuable diagnostic marker for these disorders. hmdb.caresearchgate.net Similarly, elevated levels of THCA can be observed in other conditions affecting bile acid synthesis, such as cerebrotendinous xanthomatosis (CTX), which is caused by a deficiency in the sterol 27-hydroxylase enzyme. nih.govluriechildrens.orgorpha.net

Table 1: Key Enzymes in the Conversion of this compound

| Enzyme | Function | Subcellular Location |

| Bile acyl-CoA synthetase (BACS) / Very-long-chain acyl-CoA synthetase (VLCS) | Activates THCA to its CoA-thioester | Endoplasmic Reticulum |

| Branched-chain acyl-CoA oxidase (ACOX2) | First enzyme in the peroxisomal β-oxidation of bile acid intermediates | Peroxisome |

| Peroxisomal multifunctional enzyme type 2 (MFE-2) | Catalyzes hydration and dehydrogenation reactions in peroxisomal β-oxidation | Peroxisome |

| Sterol carrier protein X (SCPX) | Catalyzes the thiolytic cleavage in the final step of peroxisomal β-oxidation | Peroxisome |

Structure

3D Structure

Properties

CAS No. |

863-39-8 |

|---|---|

Molecular Formula |

C28H48O5 |

Molecular Weight |

464.7 g/mol |

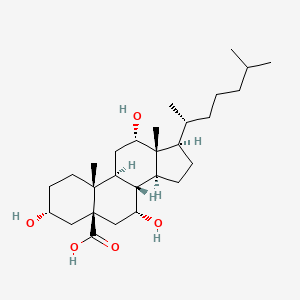

IUPAC Name |

(3R,5R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |

InChI |

InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28+/m1/s1 |

InChI Key |

JIFNDZCDNLFAKC-YAODFNMUSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@]4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |

Other CAS No. |

863-39-8 |

physical_description |

Solid |

Synonyms |

3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid 3 alpha,7 alpha,12 alpha-trihydroxycoprostanic acid 3,7,12-trihydroxycoprostanic acid 5-THCA |

Origin of Product |

United States |

Biosynthesis and De Novo Formation of Trihydroxycoprostanoic Acid

Initial Steps in Cholesterol Catabolism Leading to Trihydroxycoprostanoic Acid

The journey from cholesterol to this compound begins with a series of hydroxylation reactions that increase the water solubility of the cholesterol molecule, a critical modification for its eventual conversion into bile acids. These initial steps are catalyzed by specific enzymes located in both the mitochondria and the endoplasmic reticulum.

Mitochondrial 27-Hydroxylation by Sterol 27-Hydroxylase (CYP27A1)

A key initiating enzyme in the "acidic" pathway of bile acid synthesis is sterol 27-hydroxylase, encoded by the CYP27A1 gene. wikipedia.orgaacrjournals.org This cytochrome P450 enzyme is situated within the inner membranes of mitochondria and is expressed in most tissues. ki.se CYP27A1 catalyzes the stereospecific hydroxylation of the terminal methyl group (C27) on the cholesterol side chain. ki.seuniprot.org This reaction is the first and rate-limiting step in this alternative pathway. aacrjournals.orgbioscientifica.com

The action of CYP27A1 is not limited to a single hydroxylation. It performs a three-step oxidation of the cholesterol side chain, first forming a C26 (or C27) alcohol, then an aldehyde, and finally a carboxylic acid, which is a crucial step towards the formation of bile acids. uniprot.org The product of the initial hydroxylation, 27-hydroxycholesterol, is a key signaling molecule in its own right, playing a role in cholesterol homeostasis. aacrjournals.orgbioscientifica.com

Mutations in the CYP27A1 gene can lead to a rare genetic disorder called cerebrotendinous xanthomatosis (CTX), characterized by the accumulation of cholesterol and cholestanol (B8816890) in various tissues. bioscientifica.commedlineplus.gov This underscores the critical role of CYP27A1 in cholesterol catabolism.

Microsomal 25-Hydroxylation Pathways

While the mitochondrial 27-hydroxylation pathway is a major route for bile acid synthesis, an alternative pathway involving microsomal enzymes also exists. This pathway is initiated by the 25-hydroxylation of cholesterol. The microsomal enzyme cholesterol 25-hydroxylase (CH25H) can catalyze this reaction. reactome.orgnih.gov

Furthermore, research has shown that enzymes of the cytochrome P450 3A (CYP3A) family, particularly CYP3A4, can also synthesize 25-hydroxycholesterol. nih.govresearchgate.net This microsomal pathway provides an alternative route for the initial modification of the cholesterol side chain, leading to intermediates that can be further processed into bile acids. nih.gov The existence of this pathway highlights the metabolic flexibility in the early stages of cholesterol catabolism.

Precursor Identification and Pathway Intermediates

The primary precursor for the biosynthesis of this compound is cholesterol . scispace.com Through the action of the enzymes described above, cholesterol is converted into several key intermediates.

In the mitochondrial pathway, the initial product is 27-hydroxycholesterol . bioscientifica.com Subsequent oxidations at the same carbon by CYP27A1 lead to the formation of 3β-hydroxy-5-cholestenoic acid . wikipedia.org

In the microsomal 25-hydroxylation pathway, the key intermediate is 25-hydroxycholesterol . reactome.org This intermediate can then undergo further modifications. For instance, 5β-cholestane-3α,7α,12α,25-tetrol can be converted by microsomal enzymes to 5β-cholestane-3α,7α,12α,24β,25-pentol, which is then converted to cholic acid. nih.gov

The convergence of these initial steps and subsequent modifications of the steroid nucleus ultimately leads to the formation of (25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid , more commonly known as this compound.

| Precursor/Intermediate | Key Enzyme(s) | Subcellular Location |

| Cholesterol | Sterol 27-hydroxylase (CYP27A1) | Mitochondria |

| 27-Hydroxycholesterol | Sterol 27-hydroxylase (CYP27A1) | Mitochondria |

| 3β-Hydroxy-5-cholestenoic acid | Sterol 27-hydroxylase (CYP27A1) | Mitochondria |

| Cholesterol | Cholesterol 25-hydroxylase (CH25H), CYP3A4 | Microsomes (Endoplasmic Reticulum) |

| 25-Hydroxycholesterol | Further microsomal enzymes | Microsomes (Endoplasmic Reticulum) |

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of this compound is a spatially organized process, with different enzymatic steps occurring in distinct subcellular compartments.

Mitochondria : The initial and rate-limiting step of the acidic pathway, the 27-hydroxylation of cholesterol, is catalyzed by CYP27A1, which resides in the inner mitochondrial membrane. wikipedia.orgki.semedlineplus.gov This localization is crucial as it positions the enzyme to act on cholesterol that enters the mitochondria.

Microsomes (Endoplasmic Reticulum) : The alternative 25-hydroxylation pathway occurs in the endoplasmic reticulum, where enzymes like cholesterol 25-hydroxylase and CYP3A4 are located. reactome.orgnih.gov

Peroxisomes : While the initial hydroxylations occur in the mitochondria and endoplasmic reticulum, the final steps of side-chain oxidation leading to the formation of cholic and chenodeoxycholic acid from this compound intermediates occur in peroxisomes. nih.gov A deficiency in peroxisomes, as seen in Zellweger syndrome, leads to the accumulation of this compound, demonstrating the essential role of this organelle in the later stages of bile acid synthesis. nih.gov

Metabolism and Peroxisomal Degradation of Trihydroxycoprostanoic Acid

Coenzyme A Esterification of Trihydroxycoprostanoic Acid

Before peroxisomal β-oxidation can commence, THCA must be activated. This activation step involves its conversion to a coenzyme A (CoA) thioester, forming trihydroxycoprostanoyl-CoA (THCA-CoA). This reaction is a prerequisite for the subsequent oxidative steps. uab.edu

The esterification of THCA is catalyzed by specific enzymes known as acyl-CoA synthetases. One key enzyme is Very-Long-Chain Acyl-CoA Synthetase (VLCS), also known as Fatty Acid Transport Protein 2 (FATP2) or by its gene name, SLC27A2. nih.govcellsignal.jp While highly expressed in the liver and kidney, FATP2/SLC27A2 is a multifunctional protein that facilitates the transport and activation of long-chain and very-long-chain fatty acids. cellsignal.jpsemanticscholar.org In vitro studies have demonstrated that FATP2/SLC27A2 can activate THCA, the C27 precursor to cholic acid, into its CoA ester. uniprot.org However, it is not considered critical for this process in vivo. uniprot.org Another enzyme, bile acid-CoA ligase (BAL), also participates in conjugating bile acids, including THCA, to CoA. uab.edu

Peroxisomal Beta-Oxidation of this compound-CoA

Once converted to its CoA ester, THCA-CoA enters the peroxisomal β-oxidation pathway. This pathway is distinct from mitochondrial β-oxidation and is specifically equipped to handle branched-chain fatty acids and bile acid intermediates. nih.govannualreviews.org The process involves a non-inducible pathway utilizing a specific set of enzymes to shorten the C27 side chain. nih.govannualreviews.orgresearchgate.net

The first step of β-oxidation for THCA-CoA is catalyzed by branched-chain acyl-CoA oxidase, encoded by the ACOX2 gene. researchgate.net This enzyme is also referred to as trihydroxycoprostanoyl-CoA oxidase. nih.govannualreviews.orgnih.gov ACOX2 introduces a double bond at the C-24 position of the (25S)-epimer of THCA-CoA, initiating the side-chain shortening process. researchgate.net This liver-specific enzyme is not induced by peroxisome proliferators and acts specifically on the CoA esters of bile acid intermediates like di- and trihydroxycoprostanoic acids. physiology.orgresearchgate.net

Following the action of ACOX2, the subsequent hydration and dehydrogenation steps are carried out by D-bifunctional protein (D-BP), which is encoded by the HSD17B4 gene. nih.govannualreviews.orgthemedicalbiochemistrypage.org This multifunctional enzyme, also known as multifunctional protein 2 (MFP-2), contains both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. frontiersin.orgresearchgate.net D-BP is essential for the breakdown of bile acid intermediates like THCA. frontiersin.orgfrontiersin.org The final step in the β-oxidation cycle is a thiolytic cleavage. This reaction is performed by sterol carrier protein X (SCPx), a thiolase that cleaves the 3-keto-D/THCA-CoA intermediate generated by D-BP. nih.govannualreviews.orgoup.com

The β-oxidation of THCA-CoA requires a specific stereoisomer. The initial THCA formed from cholesterol is in the (25R) configuration. However, the peroxisomal β-oxidation enzymes, particularly ACOX2, act on the (25S) stereoisomer. researchgate.netnih.gov Alpha-methylacyl-CoA racemase (AMACR) is the crucial enzyme that resolves this stereochemical barrier. nih.govoulu.fi AMACR catalyzes the bidirectional interconversion of (25R)-THCA-CoA to (25S)-THCA-CoA, ensuring a supply of the correct substrate for ACOX2. nih.govuniprot.orgoulu.fi This racemization is indispensable for the complete degradation of the cholesterol side chain and the synthesis of mature bile acids. oup.comresearchgate.net HPLC analysis has been used to monitor the time-dependent conversion of (25R)-THCA-CoA to its (25S) counterpart in the presence of purified AMACR. nih.govresearchgate.net

D-Bifunctional Protein (HSD17B4) and Sterol Carrier Protein (SCP)x Functions

Downstream Conversion to Primary Bile Acids

The peroxisomal β-oxidation of THCA results in the shortening of its side chain by three carbons. researchgate.net This process ultimately yields the primary bile acid, cholic acid, along with a molecule of propionyl-CoA. nih.govsci-hub.sescispace.com The conversion of THCA into cholic acid is highly dependent on functional peroxisomes, and defects in this pathway lead to the accumulation of THCA. nih.govvulcanchem.com Similarly, the C27 intermediate 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA) is converted to the other primary bile acid, chenodeoxycholic acid, through the same peroxisomal pathway. nih.gov

Interactive Data Tables

Key Enzymes in this compound Metabolism

| Enzyme Name | Gene | Subcellular Location | Function in THCA Metabolism |

| Very-Long-Chain Acyl-CoA Synthetase | SLC27A2 | Endoplasmic Reticulum, Peroxisome, Plasma Membrane | Activates THCA to THCA-CoA nih.govuniprot.org |

| Bile Acid-CoA Ligase | BAL | Cytosol/Peroxisome | Activates THCA to THCA-CoA uab.edu |

| Branched-Chain Acyl-CoA Oxidase | ACOX2 | Peroxisome | Oxidizes (25S)-THCA-CoA researchgate.netresearchgate.net |

| D-Bifunctional Protein | HSD17B4 | Peroxisome | Hydration and dehydrogenation of the oxidized THCA-CoA intermediate frontiersin.orgresearchgate.net |

| Sterol Carrier Protein X | SCPX | Peroxisome | Thiolytic cleavage of the ketoacyl-CoA intermediate nih.govannualreviews.org |

| Alpha-Methylacyl-CoA Racemase | AMACR | Peroxisome, Mitochondria | Converts (25R)-THCA-CoA to the (25S)-THCA-CoA substrate nih.govuniprot.orgoulu.fi |

Biological Roles and Physiological Functions of Trihydroxycoprostanoic Acid

Intermediary Role in Canonical Bile Acid Synthesis Pathways

(3α,7α,12α)-Trihydroxy-5β-cholestan-26-oic acid (THCA) is a crucial intermediate in the primary, or "classical," pathway of bile acid synthesis, which is the main route for cholesterol catabolism in mammals. semanticscholar.orgfrontiersin.orgresearchgate.net This intricate process begins in the liver with cholesterol and involves a series of enzymatic reactions to produce primary bile acids. semanticscholar.orgsmpdb.caki.se The classical pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which carries out the rate-limiting step in this conversion. semanticscholar.orgki.se

Following the initial hydroxylation of the steroid nucleus, the cholesterol side chain undergoes oxidation, a step catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), leading to the formation of THCA. semanticscholar.orgki.se For the synthesis to proceed, THCA must be activated to its coenzyme A (CoA) thioester, (3α,7α,12α)-trihydroxy-5β-cholestanoyl-CoA. portlandpress.com This activation is performed by either bile acyl-CoA synthetase (BACS) or very-long-chain acyl-CoA synthetase (VLCS). portlandpress.comnih.gov

The resulting THCA-CoA is then transported into peroxisomes, where it undergoes side-chain shortening through β-oxidation. nih.govnih.govresearchgate.net This peroxisomal process is essential for converting the C27 intermediate into a mature C24 bile acid. portlandpress.com A critical step within the peroxisome involves the enzyme α-methylacyl-CoA racemase (AMACR), which converts the (25R)-stereoisomer of THCA-CoA, the form produced by CYP27A1, into the (25S)-stereoisomer. researchgate.netnih.govfrontiersin.org This stereoisomer is the specific substrate required for the subsequent enzyme in the β-oxidation cascade, acyl-CoA oxidase 2 (ACOX2). researchgate.netnih.gov The entire sequence ultimately results in the production of cholic acid, a primary bile acid. semanticscholar.orgki.se

Table 1: Key Enzymes in the Conversion of Cholesterol to Cholic Acid via Trihydroxycoprostanoic Acid

| Step | Precursor | Enzyme | Product | Cellular Location |

| Initiation | Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | 7α-hydroxycholesterol | Endoplasmic Reticulum |

| Side-Chain Oxidation | 5β-cholestane-3α,7α,12α-triol | Sterol 27-hydroxylase (CYP27A1) | This compound (THCA) | Mitochondria |

| Activation | This compound | Bile acyl-CoA synthetase (BACS) / Very-long-chain acyl-CoA synthetase (VLCS) | Trihydroxycoprostanoyl-CoA | Endoplasmic Reticulum / Peroxisome |

| Racemization | (25R)-Trihydroxycoprostanoyl-CoA | α-methylacyl-CoA racemase (AMACR) | (25S)-Trihydroxycoprostanoyl-CoA | Peroxisome |

| Side-Chain Shortening | (25S)-Trihydroxycoprostanoyl-CoA | Acyl-CoA oxidase 2 (ACOX2) & other peroxisomal enzymes | Choloyl-CoA | Peroxisome |

| Final Product | Choloyl-CoA | Bile acid-CoA:amino acid N-acyltransferase | Cholic acid (conjugated) | Peroxisome / Cytosol |

Participation in Hepatic Bile Acid Homeostasis and Clearance

The liver plays a central role in maintaining bile acid homeostasis by synthesizing, conjugating, secreting, and clearing bile acids from the portal circulation. physiology.orghmdb.ca This tightly regulated process, known as the enterohepatic circulation, prevents the accumulation of potentially toxic bile acids. hmdb.canih.gov Efficient hepatic clearance is mediated by transport proteins located on the sinusoidal membrane of liver cells, which take up bile acids from the blood. physiology.org

Key transporters involved in this uptake include the Na+-taurocholate cotransporting polypeptide (NTCP) for sodium-dependent transport and organic anion transporting polypeptides (OATPs) for sodium-independent transport. physiology.org Research involving rat liver transporters has demonstrated that the C27 intermediate, this compound, is a substrate for these clearance mechanisms. physiology.orgphysiology.org Specifically, studies have shown that oatp1-mediated uptake is particularly high for C27-trihydroxycoprostanoic acid, even more so than for the mature trihydroxy bile acid, cholic acid. physiology.orgphysiology.org

Modulation of Endogenous Signaling Pathways

Beyond their role in digestion, bile acids and their intermediates, such as THCA, function as signaling molecules that can regulate gene expression. hmdb.cahmdb.caontosight.ai They exert this influence by interacting with nuclear receptors, a class of proteins that control the transcription of genes involved in various metabolic processes. mdpi.comfrontiersin.org

A key family of these receptors is the peroxisome proliferator-activated receptors (PPARs). nih.govfrontiersin.org The genes that encode the enzymes of the peroxisomal β-oxidation pathway are transcriptionally regulated by PPARα. nih.govresearchgate.net The CoA esters of both di- and trihydroxycoprostanoic acids are substrates that are metabolized by this very pathway. nih.govresearchgate.netacs.org This establishes a potential feedback mechanism where the levels of THCA can influence the expression of the enzymatic machinery responsible for its own degradation.

While THCA is a known substrate for a PPARα-regulated pathway, bile acids can also modulate other nuclear receptors. nih.gov The farnesoid X receptor (FXR) is recognized as a master regulator of bile acid synthesis and homeostasis. nih.gov The activation of these signaling pathways by bile acid intermediates demonstrates their integral role in the cell's ability to sense and adapt to its metabolic state. hmdb.camdpi.com

Implications in Lipid Metabolism Regulation

The synthesis of bile acids from cholesterol represents a major route for cholesterol elimination and is fundamentally linked to lipid metabolism. researchgate.net As a key intermediate in this pathway, THCA is positioned at a critical junction in the regulation of lipid homeostasis. frontiersin.orghmdb.ca The entire process of converting cholesterol into bile acids is a cornerstone of maintaining the body's cholesterol balance. hmdb.cahmdb.ca

Peroxisomes, the site of the final steps of THCA metabolism, are metabolic hubs essential for lipid processing. nih.govresearchgate.net They are responsible for the β-oxidation of not only bile acid precursors but also various other fatty acids, playing a vital role in cellular energy metabolism. nih.govwustl.edu Disruptions in peroxisomal function can lead to an accumulation of substrates like THCA and are associated with lipid metabolism disorders. hmdb.ca

Pathophysiological Manifestations Associated with Trihydroxycoprostanoic Acid Dysregulation

Inherited Peroxisomal Biogenesis Disorders (PBDs)

Peroxisomal biogenesis disorders are a group of autosomal recessive genetic conditions characterized by the failure to form or maintain functional peroxisomes. This cellular dysfunction disrupts multiple metabolic pathways, including the synthesis of bile acids.

Zellweger spectrum disorder (ZSD) represents a continuum of diseases from the most severe, Zellweger syndrome, to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease. A hallmark of ZSD is the accumulation of bile acid intermediates, including THCA. hmdb.canih.gov In healthy individuals, peroxisomes are essential for the final steps of bile acid synthesis. nih.gov However, in ZSD, the absence or dysfunction of peroxisomes leads to a marked deficiency in the oxidative side chain cleavage of cholesterol. nih.gov This enzymatic block results in the accumulation of THCA and dihydroxycoprostanoic acid (DHCA). nih.gov The urine of newborns with Zellweger syndrome often shows the presence of THCA and pipecolic acid. nih.gov Liver homogenates from patients with peroxisomal diseases, such as Zellweger syndrome, exhibit deficient oxidation of THCA. hmdb.ca

The accumulation of these atypical bile acids is a direct consequence of the impaired peroxisomal β-oxidation pathway. This metabolic disruption not only leads to a deficiency of mature bile acids like cholic acid and chenodeoxycholic acid but also contributes to the cellular and organ damage seen in ZSD. nih.gov

Table 1: Biochemical Findings in Zellweger Spectrum Disorder

| Metabolite | Finding in ZSD | Consequence | Reference |

| Trihydroxycoprostanoic acid (THCA) | Elevated | Accumulation due to impaired peroxisomal β-oxidation. | hmdb.canih.gov |

| Dihydroxycoprostanoic acid (DHCA) | Elevated | Accumulation due to impaired peroxisomal β-oxidation. | nih.gov |

| Very-long-chain fatty acids (VLCFAs) | Elevated | Impaired peroxisomal β-oxidation. | mdpi.comscielo.br |

| Phytanic acid | Elevated | Impaired peroxisomal α-oxidation. | scielo.br |

| Plasmalogens | Deficient | Impaired synthesis in peroxisomes. | mdpi.com |

| Cholic acid and Chenodeoxycholic acid | Deficient | Reduced synthesis due to the metabolic block. | nih.gov |

This table provides an overview of the key biochemical abnormalities observed in Zellweger Spectrum Disorder.

Neonatal adrenoleukodystrophy (NALD) is a milder variant within the Zellweger spectrum. nih.gov While sharing similarities with Zellweger syndrome, such as the accumulation of very-long-chain fatty acids, the biochemical profile can differ. mdpi.com In some cases resembling NALD, a slight elevation in the bile acid intermediate THCA is observed in plasma. nih.govmerckmillipore.comnih.gov However, unlike classical NALD, levels of phytanic acid and L-pipecolic acid may be normal, and plasmalogen synthesis can be intact. nih.govmerckmillipore.com This distinction is crucial for differential diagnosis. The underlying mechanism still involves a disruption in peroxisomal function, leading to an imbalance in metabolites. hmdb.ca THCA is also found to be associated with adrenoleukodystrophy (ALD), another inborn error of metabolism. hmdb.ca

Zellweger Spectrum Disorder (ZSD) Pathogenesis and this compound Accumulation

Isolated Enzymatic Deficiencies Affecting this compound Metabolism

In contrast to the global peroxisomal dysfunction in PBDs, some disorders result from deficiencies in specific enzymes involved in the bile acid synthesis pathway. These isolated defects also lead to the accumulation of THCA.

Alpha-methylacyl-CoA racemase (AMACR) deficiency is a rare, autosomal recessive peroxisomal disorder. nih.govnih.gov The AMACR enzyme is crucial for the conversion of (25R)-THCA-CoA to its (25S) stereoisomer, a necessary step for its subsequent β-oxidation. oup.com A deficiency in AMACR leads to the accumulation of pristanic acid, as well as the bile acid intermediates dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA). nih.govwikipedia.org

The metabolic consequences of AMACR deficiency can be severe and varied, with clinical features appearing from infancy to late adulthood. nih.gov Symptoms can include neurological problems such as sensory motor neuropathy, seizures, and cognitive decline. frontiersin.orgmedlineplus.gov Liver dysfunction is also a common finding. metabolicsupportuk.org The accumulation of these metabolites is believed to be toxic and contribute to the pathophysiology of the disease. metabolicsupportuk.org

Table 2: Clinical and Biochemical Features of AMACR Deficiency

| Feature | Description | Reference |

| Biochemical Findings | ||

| This compound (THCA) | Elevated levels in plasma and urine. | nih.govwikipedia.org |

| Dihydroxycholestanoic acid (DHCA) | Elevated levels in plasma and urine. | nih.govwikipedia.org |

| Pristanic acid | Elevated levels in plasma. | nih.govwikipedia.org |

| Clinical Manifestations | ||

| Neurological | Sensory motor neuropathy, seizures, cognitive decline, ataxia. | frontiersin.orgmedlineplus.gov |

| Hepatic | Liver dysfunction, cholestasis. | metabolicsupportuk.orgjensenlab.org |

| Ophthalmologic | Retinitis pigmentosa, cataracts. | nih.gov |

This table summarizes the key findings in patients with Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency.

Peroxisomal bifunctional enzyme (PBE) deficiency is another isolated defect of peroxisomal β-oxidation. PBE has two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. A deficiency in this enzyme can lead to a clinical picture resembling NALD. nih.govmerckmillipore.comnih.gov In patients with PBE deficiency, there is often a slight elevation of THCA in the plasma. nih.govmerckmillipore.comnih.gov This is accompanied by elevated levels of very-long-chain fatty acids. nih.govmerckmillipore.comnih.gov However, unlike in ZSD, peroxisomes are typically present in tissues. nih.govnih.gov Immunoblot studies reveal a deficiency of the bifunctional enzyme, while other peroxisomal enzymes like acyl-CoA oxidase and β-ketothiolase are present. nih.gov

Cerebrotendinous xanthomatosis (CTX) is an autosomal recessive disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. vivet-therapeutics.comfrontiersin.orgresearchgate.net This enzyme is critical for the oxidation of the sterol side chain in bile acid synthesis. nih.gov Its dysfunction leads to a blockage in the bile acid synthesis pathway, resulting in reduced production of cholic acid and particularly chenodeoxycholic acid. frontiersin.orgresearchgate.net

This metabolic block causes an accumulation of cholesterol and its metabolite, cholestanol (B8816890), in various tissues, leading to the characteristic clinical features of CTX, including tendon xanthomas, premature cataracts, and progressive neurological dysfunction. frontiersin.orgresearchgate.net While THCA is not the primary accumulating metabolite, the disruption of the bile acid pathway upstream affects the entire metabolic cascade. The deficiency of sterol 27-hydroxylase can also manifest as neonatal cholestasis. frontiersin.orgnih.gov

Peroxisomal Bifunctional Enzyme Deficiency Related to this compound

Role of this compound in Hepatic Disease Mechanisms

The dysregulation of this compound (THCA), a C27 bile acid intermediate, is intrinsically linked to the pathogenesis of specific hepatic diseases. Its accumulation, resulting from defects in the bile acid synthesis pathway, serves as a critical indicator and contributor to liver pathology. The mechanisms of injury primarily involve the build-up of hepatotoxic intermediates and the concurrent deficiency of mature bile acids essential for normal liver function.

Contribution to Liver Pathology in Metabolic Disorders

The most prominent role of THCA in liver pathology is observed in a class of inherited metabolic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme defects within the bile acid synthesis pathway. In these conditions, the metabolic block in peroxisomal β-oxidation prevents the normal conversion of THCA into mature C24 bile acids, cholic acid, and chenodeoxycholic acid. nih.govmedscape.com This disruption is a central factor in the development of liver disease.

Inborn errors of metabolism, such as those within the Zellweger spectrum disorders (e.g., Zellweger syndrome, neonatal adrenoleukodystrophy, and Infantile Refsum Disease), are characterized by dysfunctional or absent peroxisomes. medscape.comfrontiersin.orgnih.gov Peroxisomes are essential for the side-chain shortening of C27 bile acid precursors. nih.govmedscape.com Consequently, patients with these disorders exhibit a marked accumulation of THCA and other intermediates in plasma and urine. nih.govnih.govnih.gov

The pathogenic mechanism in these metabolic disorders is twofold. Firstly, the accumulation of atypical bile acids like THCA is believed to exert direct hepatotoxic effects. d-nb.info Secondly, the failure to synthesize adequate amounts of mature primary bile acids impairs bile flow, leading to cholestasis and further liver damage. d-nb.info The resulting liver pathology often includes hepatomegaly (enlarged liver), steatosis (fatty change), and the potential for progression to fibrosis and cirrhosis. nih.govd-nb.info

A specific example is peroxisomal bifunctional enzyme (PBE) deficiency, a single-enzyme defect that also leads to elevated THCA levels. nih.gov Patients with PBE deficiency present with liver dysfunction, underscoring the critical role of this metabolic step. nih.gov Research has also identified THCA as a potential biomarker in the context of non-alcoholic fatty liver disease (NAFLD), a highly prevalent metabolic liver condition. A patent for a diagnostic method for non-alcoholic steatohepatitis (NASH), the more severe form of NAFLD, includes THCA as one of a panel of metabolites used to differentiate NASH from simple steatosis. google.com

Table 1: Metabolic Disorders Associated with this compound Dysregulation and Corresponding Liver Pathology

| Disorder Name | Defective Process | Key Biochemical Finding | Associated Liver Pathology |

| Zellweger Syndrome | Peroxisome Biogenesis | Accumulation of THCA; Deficiency of mature bile acids nih.govnih.gov | Hepatomegaly, Fatty Metamorphosis (Steatosis), Cholestasis, Fibrosis, Cirrhosis nih.govd-nb.info |

| Neonatal Adrenoleukodystrophy (NALD) | Peroxisome Biogenesis | Elevation of THCA and very-long-chain fatty acids nih.gov | Liver dysfunction, Cholestasis nih.gov |

| Infantile Refsum Disease (IRD) | Peroxisome Biogenesis | Elevated plasma levels of THCA and phytanic acid researchgate.net | Hepatomegaly researchgate.net |

| Peroxisomal Bifunctional Enzyme (PBE) Deficiency | Peroxisomal β-oxidation | Elevated plasma THCA nih.gov | Liver dysfunction, Cholestasis nih.gov |

Linkages to Cholestatic Conditions

Cholestasis, characterized by the impairment of bile formation and/or flow, is a central feature of liver diseases associated with THCA dysregulation. The connection is rooted in the fundamental role of mature bile acids in generating bile flow. d-nb.info Inborn errors of bile acid synthesis that lead to an accumulation of THCA inherently cause a deficiency in the primary bile acids, cholic acid and chenodeoxycholic acid, which are the main drivers of bile secretion. frontiersin.orgd-nb.info

This failure to produce sufficient amounts of mature bile acids leads to reduced bile flow from the liver, contributing directly to intrahepatic cholestasis. d-nb.info The situation is exacerbated by the accumulation of the precursor intermediates themselves. While mature bile acids can be cytotoxic at high concentrations, the abnormal intermediates formed due to enzymatic blocks are also considered to be toxic to hepatocytes and cholangiocytes (bile duct cells). d-nb.infonih.gov

The retention of these toxic compounds within the liver can induce cellular injury through several mechanisms, including oxidative stress and mitochondrial damage. nih.gov This hepatocyte injury triggers an inflammatory response, which plays a significant role in the progression of cholestatic liver damage. nih.govnih.gov Chronic cholestasis and inflammation can ultimately lead to the development of liver fibrosis, cirrhosis, and liver failure. nih.gov Therefore, the accumulation of THCA is not merely a biomarker but an active participant in the pathophysiology of cholestasis in these specific metabolic diseases. frontiersin.orgd-nb.info

Table 2: Biochemical Consequences of THCA Dysregulation in Hepatic Disease

| Parameter | Consequence of Dysregulation | Pathophysiological Impact on the Liver |

| THCA Levels | Significantly increased in plasma, urine, and liver tissue nih.govnih.gov | Potential direct hepatotoxicity; Serves as a key diagnostic biomarker for specific peroxisomal disorders nih.govd-nb.info |

| Mature Bile Acids (Cholic Acid, Chenodeoxycholic Acid) | Markedly decreased or absent nih.govd-nb.info | Impaired bile flow leading to cholestasis; Malabsorption of fats and fat-soluble vitamins frontiersin.orgd-nb.info |

| Peroxisomal β-oxidation | Deficient or absent nih.gov | Blockade of the bile acid synthesis pathway, leading to the accumulation of precursor intermediates medscape.com |

| Hepatocyte Function | Cellular injury from toxic intermediates and cholestasis d-nb.infonih.gov | Release of inflammatory cytokines, progression to steatosis, fibrosis, and cirrhosis nih.govnih.gov |

Advanced Methodologies for Trihydroxycoprostanoic Acid Research and Analysis

Chromatographic and Spectrometric Techniques for Quantification

The accurate quantification of trihydroxycoprostanoic acid in various biological matrices is fundamental for both research and diagnostic purposes. Due to its complex structure and the presence of similar molecules in biological fluids, highly selective and sensitive techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of bile acids, including THCA. shimadzu.comshimadzu.com This technique offers a powerful combination of high separation efficiency (liquid chromatography) and sensitive, specific detection (tandem mass spectrometry). ub.edunih.gov The inherent selectivity and sensitivity of LC-MS/MS allow for the quantification of a wide array of eicosanoids and related compounds in biological samples, often at picomolar to nanomolar concentrations. ub.eduescholarship.org

The process typically involves an initial extraction of the analyte from the biological matrix, such as plasma, serum, or tissue homogenates. ipbcams.ac.cnnih.gov This is followed by chromatographic separation, often using a reversed-phase column, to resolve THCA from other structurally similar bile acids and metabolites. nih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. The use of multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the analysis. nih.govulisboa.pt This approach has been successfully applied to quantify THCA and other bile acid intermediates in studies of peroxisomal disorders and other metabolic diseases. nih.govjci.orgjci.organnualreviews.org

| Feature | Description | Relevance to THCA Analysis |

|---|---|---|

| High Sensitivity | Ability to detect very low concentrations of an analyte. | Crucial for measuring the typically low physiological and pathological concentrations of THCA in biological fluids. ub.edu |

| High Selectivity | Ability to distinguish the target analyte from other structurally similar compounds. | Essential for accurately quantifying THCA in the complex matrix of bile acids and other metabolites. ub.edu |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | Ensures reliable and reproducible results across different samples and analytical runs. nih.gov |

| High Resolution | The ability to separate compounds with very similar physical and chemical properties. | Allows for the clear separation of THCA from its isomers and other closely related bile acids. ub.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of bile acids like THCA. shimadzu.comshimadzu.com While LC-MS/MS is often favored, GC-MS can provide superior separation for structurally similar compounds. shimadzu.com However, a significant challenge with GC-MS analysis of bile acids is their low volatility due to the presence of hydrophilic hydroxyl and carboxyl groups. shimadzu.com To overcome this, a derivatization step is necessary to convert these polar functional groups into more volatile forms. shimadzu.comshimadzu.com

Common derivatization methods include methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Another approach involves forming isobutyl ester trimethylsilyl (B98337) ether (IBTMS) derivatives. nih.gov These derivatization procedures increase the volatility of the bile acids, allowing them to be analyzed by GC. researchgate.netresearchgate.net The derivatized compounds are then separated on a capillary GC column and detected by a mass spectrometer. nih.gov GC-MS has been successfully used for the identification and quantification of various bile acids and their intermediates in biological samples. jci.orgnih.gov

| Reagent | Target Functional Group | Purpose |

|---|---|---|

| N,O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) + 1% trimethylchlorosilane (TCMS) | Hydroxyl and Carboxyl groups | Silylation to increase volatility. researchgate.net |

| Diazomethane or Methanolic HCl | Carboxyl group | Methylation to form methyl esters. shimadzu.com |

| Trimethylsilylimidazole (TMSI) | Hydroxyl groups | Trimethylsilylation to form TMS ethers. shimadzu.com |

| Isobutanol/HCl | Carboxyl group | Isobutyl esterification. nih.gov |

In Vitro Experimental Models for Metabolic Pathway Elucidation

In vitro models are indispensable for dissecting the intricate metabolic pathways involving this compound. These systems allow researchers to study specific enzymatic steps and cellular processes in a controlled environment.

Cell-Based Assays and Cultured Fibroblast Systems

Cultured human skin fibroblasts have proven to be a valuable tool for investigating inherited metabolic disorders, including those affecting bile acid synthesis. nih.govnih.govjci.org These cells can be obtained from patients with genetic defects, such as Cerebrotendinous Xanthomatosis (CTX), and from healthy controls. nih.govjci.org By comparing the metabolic activities in these cell lines, researchers can identify specific enzymatic deficiencies. jci.org

For instance, studies using cultured fibroblasts from CTX patients have demonstrated a profound deficiency in the 26-hydroxylation of C27-steroids, a key step in the conversion of cholesterol to bile acids. jci.org These assays often involve incubating the cells with radiolabeled precursors and then analyzing the products using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.govjci.org Furthermore, analysis of mRNA from these fibroblasts can reveal whether a genetic mutation affects the expression or the structure of a particular enzyme. nih.gov Cell-based assays are also employed to compare the efficacy of different therapeutic strategies at the cellular level. nih.gov

Subcellular Fractionation Studies

To pinpoint the specific cellular location of metabolic reactions involving THCA, researchers employ subcellular fractionation techniques. jci.orgresearchgate.net This process involves carefully breaking open cells and separating their organelles—such as mitochondria, peroxisomes, and the endoplasmic reticulum—based on their size and density using differential centrifugation or density gradient centrifugation. jci.orgscispace.com

By analyzing the enzymatic activities within each fraction, it has been established that several key steps in bile acid synthesis are compartmentalized. rug.nl For example, the final steps of bile acid synthesis, including the side-chain shortening of THCA and its subsequent conjugation to taurine (B1682933) or glycine (B1666218), occur within the peroxisomes. rug.nlnih.govcore.ac.uk Studies have identified specific enzymes, such as α-methylacyl-CoA racemase and bile acyl-CoA: amino acid N-acyltransferase (BAAT), within the peroxisomal fraction that are essential for these processes. nih.govcore.ac.uk The localization of these enzymes to specific organelles is critical for the efficient and regulated production of bile acids. rug.nltudublin.ie

In Vivo Animal Models for Pathophysiological Investigation

While in vitro models are crucial for mechanistic studies, in vivo animal models are essential for understanding the systemic effects and pathophysiology of altered this compound metabolism. Mice have become the preferred animal model for studying bile acid metabolism due to their genetic tractability and similarities in the bile acid synthesis pathways to humans. nih.gov

Genetically engineered mouse models, such as those with a knockout of the Cyp27a1 gene (the gene mutated in CTX), have been instrumental in recapitulating the biochemical features of the human disease. unav.edunih.gov These mice exhibit an accumulation of cholestanol (B8816890) and bile acid precursors, including THCA, providing a platform to test potential therapeutic interventions like gene therapy. unav.edunih.gov Other animal models, including rats fed a cholestanol-enriched diet, have been used to investigate the neurotoxic effects of cholestanol accumulation, a hallmark of CTX. mdpi.comencyclopedia.pub These studies have shown that high levels of cholestanol can induce apoptosis in cerebellar neurons, leading to ataxia and tremors. mdpi.comencyclopedia.pub

| Animal Model | Key Pathophysiological Feature | Research Application |

|---|---|---|

| Cyp27a1 knockout mouse | Accumulation of cholestanol and bile acid precursors like THCA. unav.edunih.gov | Testing therapeutic strategies such as gene therapy and oral chenodeoxycholic acid treatment. unav.edunih.gov |

| Cholestanol-fed rat | Lipid accumulation and apoptosis in cerebellar Purkinje cells. mdpi.comencyclopedia.pub | Investigating the mechanisms of neurotoxicity in Cerebrotendinous Xanthomatosis. mdpi.comencyclopedia.pub |

| Amacr knockout mouse | Accumulation of C27 bile acid precursors and decreased primary C24 bile acids. oup.com | Studying the role of α-methylacyl-CoA racemase in bile acid synthesis. oup.com |

Genetic Knockout Models (e.g., AMACR-deficient mice)

Systems Biology Approaches: Metabolomics and Transcriptomics Integration

Systems biology approaches, which integrate multiple layers of biological data ('omics'), offer a holistic view of the metabolic perturbations associated with altered THCA levels. frontiersin.org The combination of metabolomics (the study of metabolites) and transcriptomics (the study of gene expression) is particularly powerful for connecting the accumulation of a specific metabolite like THCA to downstream functional consequences at the genetic level. acs.orgisbscience.org

Metabolomics: Untargeted and targeted metabolomics, often utilizing high-resolution mass spectrometry techniques like UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), are used to comprehensively profile and quantify metabolites in biological samples. nih.govfrontiersin.org In the context of THCA research, metabolomics allows for the precise measurement of THCA, its precursors, and its downstream products in serum, liver tissue, and feces. frontiersin.orgportlandpress.com This provides a direct readout of the metabolic state and the specific enzymatic blockages, such as in AMACR deficiency. nih.gov

Transcriptomics: Transcriptomics analysis, typically via RNA-sequencing, measures the expression levels of thousands of genes simultaneously. acs.org This is used to understand how the cell's machinery responds to metabolic changes, such as the accumulation of THCA. For instance, in Amacr−/− mice, transcriptomic analyses have revealed changes in the mRNA levels of various lipid-metabolizing enzymes. frontiersin.orgoup.com A key finding is the enhanced expression of Cyp7a1, the gene encoding the rate-limiting enzyme in bile acid synthesis. oup.com This upregulation is a compensatory response to the low levels of mature bile acids, which normally provide negative feedback to inhibit Cyp7a1 expression. oup.com

Integration of Metabolomics and Transcriptomics: By integrating these two datasets, researchers can construct a more complete picture of the disease mechanism. frontiersin.orgacs.orgisbscience.org For example, the metabolomic finding of high THCA and low mature bile acid levels can be directly linked to the transcriptomic finding of upregulated Cyp7a1 expression. oup.com This integrated approach helps to build and validate models of metabolic regulation and identify new points of interaction between different pathways. nih.govnih.gov This methodology is crucial for moving beyond simple biomarker identification to understanding the complex, dynamic interplay between metabolites and the genetic networks that control them. mdpi.com

Table 3: Examples of Integrated Metabolomic and Transcriptomic Analysis in Bile Acid Research

| 'Omics' Type | Analyte Example | Biological Role / Finding | Reference |

|---|---|---|---|

| Metabolomics | This compound (THCA) | Accumulates in AMACR deficiency, indicating a block in peroxisomal β-oxidation. | oup.comnih.gov |

| Chenodeoxycholic acid (a primary bile acid) | Levels are decreased in AMACR deficiency; a key ligand for the FXR transcription factor. | oup.com | |

| Transcriptomics | Cyp7a1 (gene) | Expression is upregulated in AMACR deficiency due to loss of negative feedback from mature bile acids. | oup.com |

Future Research Trajectories and Open Questions Regarding Trihydroxycoprostanoic Acid

Investigation of Non-Canonical Metabolic Fates

Currently, THCA is primarily viewed as a transient intermediate destined for peroxisomal β-oxidation to form cholic acid. annualreviews.orgnih.gov However, the possibility of non-canonical metabolic fates for THCA remains an intriguing and underexplored area. It is plausible that under certain physiological or pathological conditions, THCA could be shunted into alternative metabolic pathways. For example, the metabolism of other fatty acids can follow multiple, interrelated pathways, leading to a variety of active substances. nih.gov Future studies could explore whether THCA undergoes alternative enzymatic modifications, such as further hydroxylation, sulfation, or glucuronidation, which are common metabolic routes for other bile acids and steroids. nih.gov The existence of a "non-canonical" tricarboxylic acid cycle highlights that alternative metabolic routes can be crucial for cellular function and fate. nih.gov Identifying and characterizing such alternative metabolites of THCA could uncover previously unknown biological functions and signaling pathways associated with this compound, particularly in the context of metabolic diseases where bile acid profiles are often altered. frontiersin.orgnih.gov

Exploration of Unidentified Biological Ligand Activities

Bile acids have emerged as important signaling molecules that regulate metabolism, inflammation, and other cellular processes, largely through the activation of nuclear receptors like FXR and membrane receptors like TGR5. frontiersin.org While the signaling roles of primary and secondary bile acids are increasingly recognized, the potential for intermediates like THCA to act as biological ligands is largely unknown. ontosight.ai Preliminary research suggests that THCA and similar compounds may have biological activities, including the ability to modulate nuclear receptors or exert anti-inflammatory effects. ontosight.ai Future research should systematically screen THCA against a panel of nuclear receptors, orphan receptors, and other potential protein targets. This could reveal whether THCA itself, or a yet-to-be-discovered metabolite, possesses unique signaling properties distinct from mature bile acids. Such a discovery would reframe THCA from a simple metabolic precursor to a bioactive molecule in its own right, potentially linking peroxisomal metabolism directly to gene regulation and cellular signaling.

Development of Advanced Research Tools for Pathway Interrogation

Advancing our understanding of THCA metabolism and function is contingent upon the development of more sophisticated research tools. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for quantifying THCA in biological samples. vulcanchem.commdpi.comnih.gov However, tools that allow for real-time visualization and functional interrogation of the pathway within living cells are needed.

A promising avenue is the design and synthesis of chemical probes specific for THCA or the enzymes that metabolize it. researchgate.net For example, developing fluorescently tagged or photoreactive THCA analogues could help track its subcellular localization, transport, and interactions with binding proteins. researchgate.netacs.org Activity-based probes could be designed to specifically label and identify enzymes involved in its metabolism, including potentially novel or non-canonical ones. nih.gov Furthermore, creating "humanized" animal models with altered bile acid profiles, or using advanced cell culture systems, could provide more relevant contexts for studying THCA metabolism in health and disease. nih.gov These advanced tools will be indispensable for dissecting the complex regulatory networks, metabolic fates, and potential signaling activities of trihydroxycoprostanoic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.